

A Comparative Structural Analysis of Citrocin and Other Lasso Peptides

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For Researchers, Scientists, and Drug Development Professionals

Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lariat" or "lasso" fold. This structure consists of an N-terminal macrolactam ring that is threaded by the C-terminal tail, which is then sterically trapped. This intricate topology confers remarkable stability against thermal and proteolytic degradation, making them attractive scaffolds for therapeutic development. This guide provides a comparative structural analysis of **citrocin**, a potent antimicrobial lasso peptide, with other well-characterized members of this peptide family.

Quantitative Structural Comparison of Lasso Peptides

The structural diversity within the lasso peptide family is primarily defined by the size of the macrolactam ring, the length and sequence of the loop and tail regions, and the nature of the "plug" residues that sterically hinder dethreading. The following table summarizes key structural parameters for **citrocin** and several other notable lasso peptides.



Lasso Peptid e	Total Residu es	Macrol actam Ring Residu es	Loop Residu es	Tail Residu es	Isopep tide Bond	Steric Lock Residu es	Class	PDB ID
Citrino	19	8 (Gly1- Glu8)	9	2	Gly1 (α- NH2) - Glu8 (y- COOH)	Arg17, Tyr18	II	6N60
Microci n J25	21	8 (Gly1- Glu8)	11	2	Gly1 (α- NH2) - Glu8 (y- COOH)	Phe19, Tyr20	II	1Q71
Astexin- 1	23	9 (Gly1- Asp9)	5	9	Gly1 (α- NH2) - Asp9 (β- COOH)	Tyr14, Phe15	II	2M37
Capistr uin	19	9 (Gly1- Asp9)	6	4	Gly1 (α- NH2) - Asp9 (β- COOH)	Arg15	II	2N1O
Lariatin A	18	8 (Gly1- Glu8)	6	4	Gly1 (α- NH2) - Glu8 (y- COOH)	Trp13, Asn14	II	2L3T
Propept in	19	9 (Gly1- Asp9)	0	10	Gly1 (α- NH2) - Asp9 (β- COOH)	Not explicitl y defined	II	N/A



Experimental Protocols

The structural elucidation of lasso peptides primarily relies on a combination of high-resolution spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the principal technique for determining the three-dimensional structure of lasso peptides in solution.

1. Sample Preparation:

- The purified lasso peptide is dissolved in a suitable solvent, typically H₂O/D₂O (9:1) or a deuterated organic solvent like methanol-d₄ or DMSO-d₆, to a concentration of 1-5 mM.
- A buffer is used to maintain a stable pH, and a DSS or TSP standard is added for chemical shift referencing.

2. Data Acquisition:

- A series of 2D NMR experiments are performed on a high-field NMR spectrometer (600 MHz or higher).
- TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
- COSY (Correlated Spectroscopy): Shows correlations between protons that are coupled through two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that
 are close in space (typically < 5 Å), which is crucial for determining the 3D fold. NOE crosspeaks between the tail and ring residues are characteristic of the lasso topology.

3. Structure Calculation and Refinement:

 The collected NMR data is processed and analyzed to assign all proton resonances to specific amino acids in the peptide sequence.



- Distance restraints are derived from the NOESY peak volumes, and dihedral angle restraints can be obtained from coupling constants measured in COSY-type spectra.
- These restraints are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
- The final structures are typically refined using molecular dynamics simulations in a simulated water or solvent box.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the primary sequence, identifying post-translational modifications, and probing the lasso topology.

- 1. Sample Preparation:
- The purified peptide is desalted and mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-MS) or infused directly for ESI-MS.
- 2. Data Acquisition:
- MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS: Used to determine the accurate molecular weight of the intact peptide.
- ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): The peptide is
 fragmented in the gas phase (e.g., by collision-induced dissociation CID), and the
 fragmentation pattern is analyzed. The lasso topology results in characteristic fragmentation
 patterns, often retaining the threaded tail within the ring, leading to complex fragment ions.

X-ray Crystallography

While less common for small and flexible peptides, X-ray crystallography can provide high-resolution structural information if suitable crystals can be obtained.

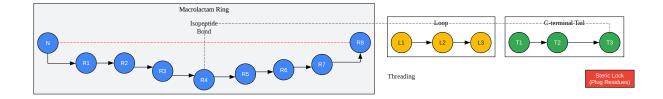
- 1. Crystallization:
- The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that promote the growth of single, well-



ordered crystals.

- 2. Data Collection and Structure Determination:
- The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
- The diffraction data is processed to determine the electron density map of the peptide, from which an atomic model is built and refined.

Visualizations General Structure of a Lasso Peptide

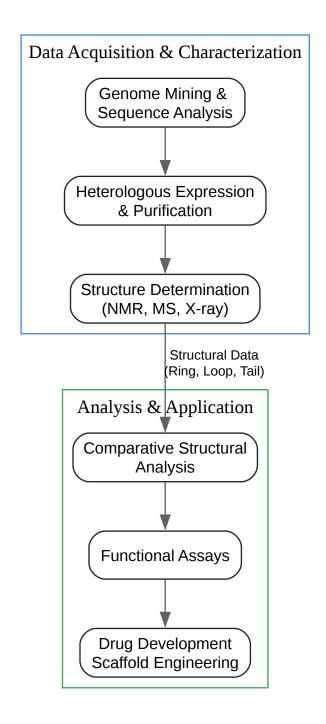


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Caption: A schematic diagram illustrating the key structural features of a lasso peptide.

Workflow for Comparative Structural Analysis





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Caption: A workflow diagram outlining the key steps in the comparative structural analysis of lasso peptides.

Structural Insights into Citrocin



Citrino, a 19-amino acid antimicrobial lasso peptide, possesses a right-handed lasso structure. [1] Its macrolactam ring is formed by an isopeptide bond between the N-terminal Glycine (Gly1) and the side chain of Glutamic acid at position 8 (Glu8).[1] A defining feature of **citrocin** is its remarkably short C-terminal tail, consisting of only two residues, which is a trait shared with microcin J25.[1] The tail is securely locked in place by steric hindrance from Arginine at position 17 (Arg17) and Tyrosine at position 18 (Tyr18).[1]

Comparison with Other Lasso Peptides Microcin J25 (MccJ25)

MccJ25 is the most extensively studied lasso peptide and serves as a primary benchmark for comparison. Structurally, **citrocin** and MccJ25 are highly similar, both featuring an 8-membered macrolactam ring and a very short 2-residue tail.[1][2] However, despite these structural resemblances, their biological activities and cellular uptake mechanisms differ significantly.[1][3] While MccJ25 is known to inhibit bacterial RNA polymerase and enters cells via the FhuA transporter, **citrocin** exhibits more potent RNA polymerase inhibition in vitro but has a different, as-yet-unidentified, cellular entry mechanism.[3][4]

Astexin-1

Astexin-1 is a larger lasso peptide with 23 amino acids.[3] In contrast to **citrocin**'s 8-membered ring, astexin-1 has a 9-membered macrolactam ring formed between Gly1 and Aspartic acid at position 9.[5] A key difference is the much longer C-terminal tail in astexin-1 (9 residues) compared to **citrocin**'s 2-residue tail.[5] The steric lock in astexin-1 is provided by Tyr14 and Phe15, which are located in the loop region.[5]

Capistruin

Capistruin, like **citrocin**, is a 19-amino acid lasso peptide.[6] It also targets bacterial RNA polymerase.[7] However, its macrolactam ring is composed of 9 residues (Gly1-Asp9), and its tail is longer than that of **citrocin**, with 4 residues.[7] The single bulky residue, Arg15, acts as the steric plug.[7]

Lariatin A

Lariatin A is an 18-residue anti-mycobacterial lasso peptide.[8][9] It shares the 8-membered ring structure with **citrocin** (Gly1-Glu8).[8] Its tail is comprised of 4 residues, and the steric



hindrance is provided by Trp13 and Asn14.[8][10]

Propeptin

Propeptin is a 19-residue lasso peptide that inhibits prolyl endopeptidase.[11][12] It features a 9-membered ring (Gly1-Asp9) and a longer 10-residue tail.[11] The specific residues acting as a steric lock have not been explicitly detailed in the same manner as for other lasso peptides.

Conclusion

The comparative analysis reveals that while lasso peptides share a common threaded topology, significant variations in ring size, tail length, and the nature of the steric plug residues contribute to their diverse biological activities. **Citrocin**'s structural similarity to MccJ25, coupled with its distinct functional profile, underscores the subtle structure-activity relationships within this peptide class. A deeper understanding of these structural nuances, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design and engineering of novel lasso peptide-based therapeutics.

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